molecular formula C13H13NO2 B15046019 (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one

Cat. No.: B15046019
M. Wt: 215.25 g/mol
InChI Key: ABXQKSLQJHTNCR-OWBHPGMISA-N
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Description

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopenta[b]naphthalen-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one typically involves the following steps:

    Formation of the cyclopenta[b]naphthalen-1-one core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the hydroxyimino group: This step involves the reaction of the cyclopenta[b]naphthalen-1-one with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydroxyimino derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]naphthalen-1-one: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one: Similar structure but different stereochemistry, leading to different reactivity and biological activity.

Uniqueness

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one is unique due to its specific stereochemistry and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12-

InChI Key

ABXQKSLQJHTNCR-OWBHPGMISA-N

Isomeric SMILES

C1CCC2=CC3=C(C/C(=N/O)/C3=O)C=C2C1

Canonical SMILES

C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1

Origin of Product

United States

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